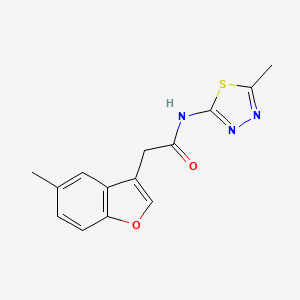
N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro, methyl, iodo, and methoxy groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Nitration and Halogenation: The initial step involves the nitration of 4-chloro-2-methylphenyl to introduce a nitro group, followed by halogenation to introduce the iodo group.
Reduction and Sulfonation: The nitro group is then reduced to an amine, which is subsequently sulfonated to introduce the sulfonamide group.
Methoxylation: Finally, the methoxy group is introduced through a methylation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and iodo groups.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the sulfonamide group.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the aromatic rings.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.
Coupling Products: Coupling reactions can yield biaryl compounds or more complex aromatic systems.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Pharmaceuticals: The sulfonamide group is known for its antibacterial properties, making this compound a potential candidate for drug development.
Biological Probes: It can be used as a probe to study enzyme interactions and biological pathways.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Materials Science: It can be incorporated into polymers and materials to impart specific properties, such as increased thermal stability.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
- 4-chloro-2-methylphenyl isocyanate
- 4-chloro-2-methylaniline
- N-(4-chloro-2-methylphenyl)-2-(methylthio)benzamide
Comparison:
- Unique Substituents: The presence of the iodo and methoxy groups in N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide distinguishes it from similar compounds, imparting unique reactivity and properties.
- Biological Activity: The combination of these substituents can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in pharmaceutical applications.
- Chemical Stability: The specific arrangement of substituents can also affect the compound’s stability, making it more or less reactive under certain conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClINO3S/c1-9-7-10(15)3-5-13(9)17-21(18,19)11-4-6-14(20-2)12(16)8-11/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDSUWDBYYLFRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClINO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


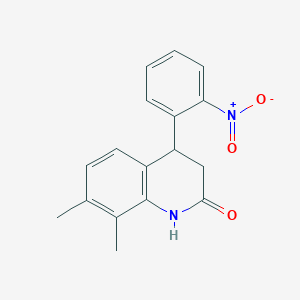
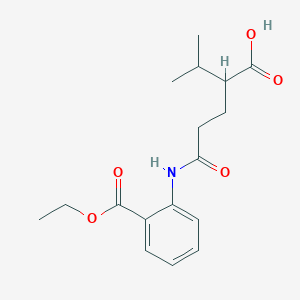

![4-{[butyl(methyl)amino]sulfonyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B4201715.png)
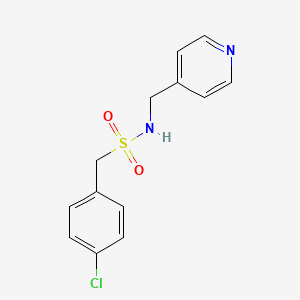
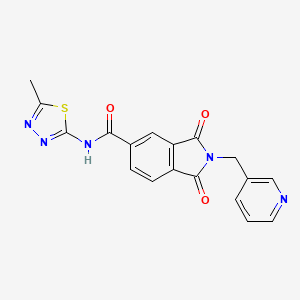
![tricyclo[4.2.2.0~1,5~]dec-7-yl cyclohexylcarbamate](/img/structure/B4201750.png)
amino]benzoyl}amino)-N-(2-furylmethyl)benzamide](/img/structure/B4201753.png)
![2-[(2-chlorophenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4201760.png)
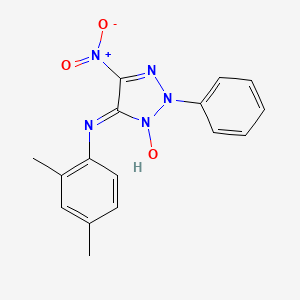
![4-FLUORO-N-(3-{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE](/img/structure/B4201772.png)
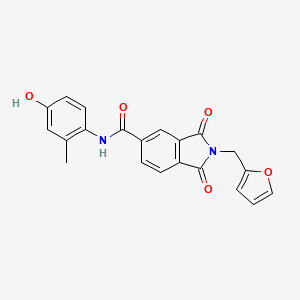
![3-[5-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B4201784.png)
